molecular formula C16H16N2O4 B13391245 Cbz-2'-pyridyl-L-Ala CAS No. 37535-55-0

Cbz-2'-pyridyl-L-Ala

Cat. No.: B13391245
CAS No.: 37535-55-0
M. Wt: 300.31 g/mol
InChI Key: BTGYYJGNWHQHEJ-AWEZNQCLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-2’-pyridyl-L-Ala can be synthesized through a multi-step process involving the protection of the amino group of L-alanine with a benzyl carbamate group and the introduction of a pyridyl group at the 2’ position. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .

Industrial Production Methods

Industrial production of Cbz-2’-pyridyl-L-Ala typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Cbz-2’-pyridyl-L-Ala undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding free amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.

    Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include free amines, substituted pyridyl derivatives, and various oxidized forms of the compound.

Scientific Research Applications

Cbz-2’-pyridyl-L-Ala has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: Cbz-2’-pyridyl-L-Ala is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cbz-2’-pyridyl-L-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to interact with biological targets. The pyridyl group enhances the compound’s binding affinity and specificity for certain enzymes and receptors, facilitating its use in biochemical assays and drug development.

Comparison with Similar Compounds

Cbz-2’-pyridyl-L-Ala can be compared with other similar compounds, such as:

    N-Boc-2’-pyridyl-L-Ala: Features a tert-butyl carbamate (Boc) protecting group instead of Cbz.

    N-Fmoc-2’-pyridyl-L-Ala: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

    N-Alloc-2’-pyridyl-L-Ala: Uses an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

Cbz-2’-pyridyl-L-Ala is unique due to its combination of the Cbz protecting group and the pyridyl moiety, which provides distinct chemical reactivity and biological activity compared to other protected amino acids.

Properties

CAS No.

37535-55-0

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

BTGYYJGNWHQHEJ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O

Origin of Product

United States

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